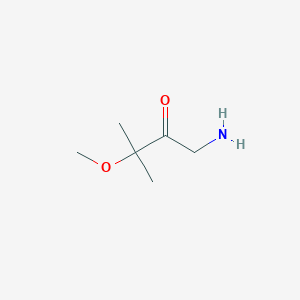
1-Amino-3-methoxy-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-methoxy-3-methylbutan-2-one is an organic compound with a unique structure that includes an amino group, a methoxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methoxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 3-methoxy-3-methylbutan-2-one. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methoxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
1-Amino-3-methoxy-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-3-methoxy-3-methylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ketone groups can participate in various chemical interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparison with Similar Compounds
3-Methoxy-3-methylbutan-2-one: Lacks the amino group, making it less reactive in certain biological contexts.
1-Amino-3-methylbutan-2-one: Lacks the methoxy group, which can affect its solubility and reactivity.
3-Methoxy-3-methylbutan-1-ol: Contains a hydroxyl group instead of a ketone, altering its chemical properties.
Uniqueness: 1-Amino-3-methoxy-3-methylbutan-2-one is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-amino-3-methoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C6H13NO2/c1-6(2,9-3)5(8)4-7/h4,7H2,1-3H3 |
InChI Key |
VKESTBQHKQSGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















